4-Methylthiophene-3-carboxylic acid ethyl ester
Overview
Description
4-Methylthiophene-3-carboxylic acid is a compound with the molecular formula C6H6O2S . It has a molecular weight of 142.18 and is a solid at room temperature . It is stored in a dark place, sealed in dry conditions .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . A practical synthesis of 2-methylthiophene-3-carboxylic acid ethyl ester has been reported, which involves the use of TurboGrignard reagents in a LiCl-mediated halogen–magnesium exchange reaction . This method provides several advantages over previous methods, including operational simplicity, avoidance of the use of strong bases such as n-butyllithium, and application of noncryogenic conditions .Molecular Structure Analysis
The molecular structure of 4-Methylthiophene-3-carboxylic acid is represented by the InChI code1S/C6H6O2S/c1-4-2-9-3-5 (4)6 (7)8/h2-3H,1H3, (H,7,8)
. This indicates that the molecule consists of a thiophene ring with a methyl group at the 4-position and a carboxylic acid group at the 3-position. Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and complex. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boronic esters, such as pinacol, neopentyl, and catechol boronic esters, are commonly used for this reaction due to their relative cost, reactivity, stability, and ease of preparation .Physical And Chemical Properties Analysis
4-Methylthiophene-3-carboxylic acid has a molecular weight of 142.18 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .Mechanism of Action
While the specific mechanism of action for 4-Methylthiophene-3-carboxylic acid ethyl ester is not mentioned in the search results, the formation of esters from carboxylic acids and alcohols in the presence of concentrated sulphuric acid acting as the catalyst is a well-known process . This reaction is slow and reversible, and the ester is distilled off as soon as it is formed to reduce the chances of the reverse reaction happening .
Safety and Hazards
The safety information for 4-Methylthiophene-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the use of thiophenes as building blocks will undoubtedly continue to receive much attention in the pharmaceutical industry .
properties
IUPAC Name |
ethyl 4-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-11-4-6(7)2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIHGXAXBRNSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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